Crystal Structure and Coordination Geometry: Potassium Dithioformate vs. Heavy Alkali Metal Analogs
Potassium dithioformate exhibits a unique crystal packing and coordination geometry compared to its heavier alkali metal congeners (Rb[HCS₂] and Cs[HCS₂]). Single-crystal X-ray diffraction reveals that K[HCS₂] crystallizes in a tetragonal system with a potassium coordination number (CN) of 8 and a sulfur CN of 4, forming a distinct layered structure [1]. This structural motif, defined by specific unit cell parameters, directly influences its solid-state reactivity and dissolution properties.
| Evidence Dimension | Crystal Structure and Coordination |
|---|---|
| Target Compound Data | Tetragonal, Space Group I4/mcm (No. 140). Unit Cell: a = 10.596 Å, c = 7.946 Å, Z = 8. Potassium CN = 8, Sulfur CN = 4. |
| Comparator Or Baseline | Rb[HCS₂] and Cs[HCS₂] (X-ray data confirm different crystal structures) |
| Quantified Difference | Structural analysis confirms distinct crystal systems and unit cell dimensions, leading to different coordination environments for the metal cation. |
| Conditions | Single-crystal X-ray diffraction, final R = 0.093 |
Why This Matters
The distinct crystal lattice of K[HCS₂] dictates its unique solid-state stability and dissolution kinetics, which are critical for reproducible experimental outcomes and large-scale process design.
- [1] Studies on Thioformic Acids. 8. Crystal Structure of Potassium Dithioformate. Zeitschrift für anorganische und allgemeine Chemie. View Source
